Cloniprazepam

Overview

Description

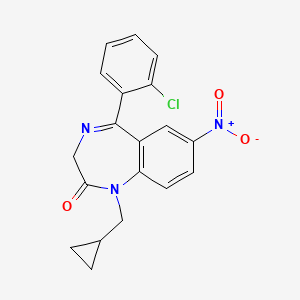

Cloniprazepam is a benzodiazepine derivative and a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . It is known for its sedative, anxiolytic, and anticonvulsant properties. This compound is categorized as a designer drug and a new psychoactive substance (NPS) .

Mechanism of Action

Target of Action

Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .

Mode of Action

The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Biochemical Pathways

This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment

Biochemical Analysis

Biochemical Properties

Cloniprazepam interacts with various enzymes and proteins in the body. The main metabolic steps of this compound involve N-dealkylation, hydroxylation, and reduction of the nitro function .

Cellular Effects

As a benzodiazepine derivative, it is likely to influence cell function by modulating the activity of GABA receptors, which are major inhibitory neurotransmitter receptors in the nervous system .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with GABA receptors, leading to enhanced inhibitory neurotransmission . This can result in changes in neuronal excitability and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .

Preparation Methods

The synthesis of cloniprazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring.

Introduction of substituents: The 2-chlorophenyl and 7-nitro groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound are similar to those used for other benzodiazepines, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Cloniprazepam undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3-hydroxythis compound and ketothis compound.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-aminoclonazepam.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the benzodiazepine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are 3-hydroxythis compound, ketothis compound, and 7-aminoclonazepam .

Scientific Research Applications

Cloniprazepam has several scientific research applications, including:

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.

Industry: Utilized in the development of new psychoactive substances and designer drugs.

Comparison with Similar Compounds

Cloniprazepam is similar to other benzodiazepines such as clonazepam, clonazolam, and clorazolam . it is unique due to its specific chemical structure, which includes a cyclopropylmethyl group and a nitro group at the 7-position . This structural uniqueness contributes to its distinct pharmacological profile and metabolic pathway .

Similar compounds include:

Properties

IUPAC Name |

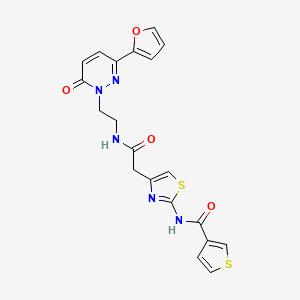

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYKGYLSFXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893511 | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998158-84-1 | |

| Record name | Cloniprazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE](/img/structure/B2868277.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2868280.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)

![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)

![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)